Mebeverine alcohol D5
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
270.42 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |
InChI Key |
ZGZAPRVKIAFOPL-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Analytical Challenge of a Rapidly Metabolized Drug
An In-Depth Technical Guide to Mebeverine Alcohol D5: Properties, Synthesis, and Bioanalytical Applications
Mebeverine is a musculotropic antispasmodic agent prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal conditions.[1][2] Its therapeutic action stems from a direct relaxing effect on the smooth muscle of the gastrointestinal tract.[3] However, for drug development professionals and pharmacokineticists, mebeverine presents a significant analytical challenge. Following oral administration, the parent drug, an ester, is rapidly and extensively hydrolyzed by plasma and tissue esterases.[4][5] This first-pass metabolism cleaves the molecule into its two primary metabolites: veratric acid and mebeverine alcohol.[6]
This metabolic instability is so profound that the parent mebeverine is often undetectable in blood or plasma, making direct pharmacokinetic assessment nearly impossible.[4][6] Consequently, researchers must quantify the primary metabolites to accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][7] This is precisely the context in which Mebeverine Alcohol D5 emerges as an indispensable analytical tool. As a stable isotope-labeled (SIL) analog of the primary metabolite, Mebeverine Alcohol D5 serves as an ideal internal standard for quantitative bioanalysis, particularly using isotope dilution mass spectrometry (IDMS).[4][8][9] Its five deuterium atoms provide a mass shift detectable by a mass spectrometer without significantly altering its physicochemical properties, ensuring it behaves virtually identically to the endogenous (unlabeled) metabolite throughout the analytical process.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of Mebeverine Alcohol D5 for researchers in the pharmaceutical sciences.
Physicochemical and Structural Properties
The foundational characteristics of Mebeverine Alcohol D5 are summarized below. These properties are critical for its use as a reference standard in analytical method development.
| Property | Data | Reference(s) |
| IUPAC Name | 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol | [10][11] |
| CAS Number | 2070015-15-3 | [9][10][12] |
| Molecular Formula | C₁₆H₂₂D₅NO₂ | [9][11] |
| Molecular Weight | ~270.42 g/mol | [4][9][11] |
| Appearance | White to off-white solid | [9] |
| Primary Application | Internal standard for quantitative analysis of Mebeverine Alcohol | [4][8][9] |
| Unlabeled CAS Number | 14367-47-6 | [9][10] |
Synthesis and Analytical Characterization
The targeted placement of the deuterium label is the most critical aspect of the synthesis of Mebeverine Alcohol D5. The process is designed to introduce the stable isotopes on the ethyl group, a metabolically stable position, ensuring the label is not lost during biological processing.
Synthetic Pathway
The synthesis proceeds via a classical nucleophilic substitution (SN2) reaction.[4] The key step involves the N-alkylation of the secondary amine precursor, 4-(p-methoxyphenylamino)-1-butanol, with the deuterated reagent, ethyl-d5 bromide. The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the ethyl-d5 bromide to form the final product.[4]
Caption: Synthetic workflow for Mebeverine Alcohol D5 via SN2 N-alkylation.
Structural Confirmation
Post-synthesis, the identity, purity, and precise location of the deuterium labels are confirmed using a suite of analytical techniques:
-
Mass Spectrometry (MS): Confirms the correct molecular weight (~270.42 Da), showing a +5 Da shift compared to the unlabeled mebeverine alcohol, which validates the successful incorporation of the five deuterium atoms.[4]
-
¹H NMR (Proton NMR): The spectrum will show a significant reduction or complete disappearance of signals corresponding to the ethyl group protons, providing strong evidence of deuteration at that position.[4]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will exhibit signals exclusively at the chemical shifts corresponding to the deuterated ethyl group, offering definitive proof of the labeling site and isotopic enrichment.[4]
Metabolic Pathway of Mebeverine
To appreciate the role of Mebeverine Alcohol D5, one must first understand the metabolic fate of its parent drug, Mebeverine. As previously stated, Mebeverine undergoes near-instantaneous hydrolysis. The resulting Mebeverine alcohol is a key circulating metabolite which is, in turn, further metabolized, primarily to mebeverine acid and desmethyl mebeverine acid.[4][13] Accurate quantification of these metabolites is essential for a complete pharmacokinetic picture.
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Synthesis of Deuterium-Labeled Mebeverine: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of deuterium-labeled Mebeverine, a crucial tool for researchers, scientists, and drug development professionals. By leveraging stable isotope labeling, specifically with deuterium, we can enhance the analytical precision in pharmacokinetic and metabolic studies of Mebeverine, an antispasmodic agent used for the treatment of irritable bowel syndrome (IBS).[1][2] This document outlines the strategic approach to synthesizing a deuterated analog of Mebeverine, detailing the synthetic pathway, experimental protocols, and analytical characterization.
Introduction: The Rationale for Deuterium Labeling
The use of stable isotope-labeled compounds, particularly those incorporating deuterium, has become an indispensable strategy in modern drug development. Deuteration can subtly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as an increased half-life and enhanced oral bioavailability.[3] For analytical purposes, deuterium-labeled compounds serve as ideal internal standards in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5][6] Their co-elution with the unlabeled analyte and distinct mass difference allow for precise and accurate quantification by correcting for matrix effects and variations during sample processing.[4]
Mebeverine undergoes rapid in vivo hydrolysis to Mebeverine alcohol and veratric acid, with further oxidation to Mebeverine acid, which is the main circulating metabolite.[1][7][8] The inherent instability of Mebeverine in biological matrices underscores the need for robust analytical methods, for which a deuterated internal standard is paramount.[1] This guide focuses on a synthetic route to deuterium-labeled Mebeverine, starting from a commercially available deuterated precursor.
Strategic Approach to Synthesis
The synthesis of deuterium-labeled Mebeverine can be efficiently achieved by adapting established synthetic routes for the non-labeled parent drug.[9] A logical and cost-effective strategy involves the use of a deuterated starting material, which is carried through the synthetic sequence. In this guide, we propose the synthesis of Mebeverine-d6, with the deuterium labels positioned on the two methoxy groups of the veratric acid moiety. This is advantageous as this part of the molecule is metabolically stable, ensuring the label is retained in the major metabolites.
The proposed synthetic pathway commences with commercially available Veratric acid-d6 (3,4-Dimethoxybenzoic acid-d6).[10][] The synthesis then proceeds through an esterification reaction, followed by a coupling reaction with the appropriate secondary amine to yield the final deuterated Mebeverine hydrochloride.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of deuterium-labeled Mebeverine hydrochloride.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Deuterated starting materials, such as Veratric acid-d6, can be procured from commercial suppliers.[5][6][10][] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Synthesis of 4-Bromobutyl 3,4-(dimethoxy-d6)benzoate
The first step involves the esterification of Veratric acid-d6 with 4-bromobutanol.
-
Procedure:
-
To a stirred solution of Veratric acid-d6 (1.0 eq) in toluene, add 4-bromobutanol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.27 eq).
-
Heat the reaction mixture to reflux (approximately 105-115°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with water.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude 4-Bromobutyl 3,4-(dimethoxy-d6)benzoate. The product can be purified by column chromatography if necessary.
-
Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine
This secondary amine is a key intermediate for the final coupling step. It can be synthesized via reductive amination of 4-methoxyphenylacetone.
-
Procedure:
-
To a solution of 4-methoxyphenylacetone in a suitable solvent (e.g., methanol), add aqueous ethylamine.
-
Perform a reductive amination using a reducing agent such as sodium borohydride or catalytic hydrogenation with Raney Nickel and hydrogen gas.
-
Monitor the reaction by TLC. Upon completion, work up the reaction by removing the solvent and partitioning the residue between an organic solvent and water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.
-
Synthesis of Deuterium-Labeled Mebeverine Hydrochloride
The final step is the coupling of the deuterated ester with the secondary amine, followed by salt formation.
-
Procedure:
-
A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 eq) and 4-bromobutyl 3,4-(dimethoxy-d6)benzoate (1.0 eq) in acetone is heated to reflux (55-65°C).
-
The reaction is maintained at this temperature for 15-20 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and isopropyl alcohol saturated with HCl is slowly added to precipitate the hydrochloride salt.
-
The precipitated solid is filtered, washed with cold acetone, and dried to yield the final product, deuterium-labeled Mebeverine hydrochloride.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for deuterium-labeled Mebeverine hydrochloride.
Caption: Proposed synthetic workflow for Deuterium-Labeled Mebeverine Hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterium-labeled Mebeverine.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will be higher than the non-labeled standard corresponding to the number of incorporated deuterium atoms.
| Compound | Molecular Formula | Expected Monoisotopic Mass ( g/mol ) |
| Mebeverine | C₂₅H₃₅NO₅ | 429.2515 |
| Mebeverine-d6 | C₂₅H₂₉D₆NO₅ | 435.2892 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of Mebeverine-d6, the signals corresponding to the methoxy protons on the veratric acid moiety should be absent or significantly diminished. ²H NMR spectroscopy can be used to directly observe the deuterium signals and confirm their position in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the final product. The deuterated compound is expected to have a similar retention time to its non-labeled counterpart under the same chromatographic conditions.[4] Purity should typically be greater than 98% for use as an analytical standard.[5]
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of deuterium-labeled Mebeverine. The proposed synthetic route is efficient and relies on established chemical transformations, starting from a commercially available deuterated precursor. The resulting stable isotope-labeled Mebeverine is an invaluable tool for pharmacokinetic and metabolic studies, enabling more accurate and reliable bioanalytical data. This guide is intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
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Deuterium Labelled Drug Standards | Deuteration Tech. (n.d.). SV ChemBioTech. Retrieved from [Link]
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Synthesis of mebeverine derivatives 3, 4a–d. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Metabolism and Metabolites of Mebeverine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is predicated on a complex metabolic journey that begins almost immediately after administration. This guide provides a comprehensive technical overview of the metabolic fate of mebeverine. We will dissect the enzymatic processes, elucidate the structures of key metabolites, and explore the analytical methodologies essential for their characterization. The narrative is structured to provide not just a description of the metabolic pathways but also an understanding of the underlying biochemical logic and its implications for pharmacokinetics, clinical research, and forensic analysis.
Introduction: The Prodrug Nature of Mebeverine
Mebeverine hydrochloride, chemically (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate, exerts its primary therapeutic effect directly on the smooth muscle of the gastrointestinal tract.[3][4] However, the parent compound is virtually undetectable in systemic circulation following oral administration.[5][6] This is a critical concept for any researcher in this field: mebeverine functions essentially as a prodrug. It is rapidly and almost completely metabolized, primarily by esterases, even before reaching systemic circulation, a phenomenon attributable to extensive first-pass metabolism.[5][7] Consequently, the pharmacokinetic profile and, arguably, the sustained therapeutic action are governed by its numerous metabolites.
The Initial and Decisive Metabolic Step: Esterase-Mediated Hydrolysis
The cornerstone of mebeverine metabolism is the rapid cleavage of its ester bond. This reaction is catalyzed by ubiquitous esterase enzymes present in the gut wall and liver.[3][8][9] This initial hydrolysis is so efficient that it dictates the entire subsequent metabolic cascade.
The hydrolysis yields two primary (Phase I) metabolites:
This rapid breakdown is the reason why studies focusing on the parent drug in plasma are often futile. After a standard oral dose, circulating concentrations of mebeverine are negligible, while its metabolites achieve significant plasma levels.[5] The instability of mebeverine in esterase-containing biological fluids like blood and plasma necessitates careful sample handling, such as the use of esterase inhibitors (e.g., physostigmine) or immediate analysis to prevent ex vivo degradation.[5][6]
Caption: Initial ester hydrolysis of mebeverine.
The Metabolic Fate of Veratric Acid
Once formed, veratric acid undergoes further Phase I metabolism, primarily through demethylation reactions. These subsequent steps increase the polarity of the molecule, facilitating its eventual excretion.
The key metabolic transformations of veratric acid include:
-
O-Demethylation: The methoxy groups of veratric acid are sequentially removed, yielding vanillic acid and isovanillic acid.[14][15]
-
Further O-Bisdemethylation: A second demethylation step can occur, converting vanillic or isovanillic acid into protocatechuic acid.[15][16]
These acidic metabolites are primarily excreted in the urine, often as conjugates.[15][16] Studies have shown that the excretion of the acid moiety and its metabolites accounts for a very high percentage of the administered dose.[15]
Caption: Metabolic pathway of Veratric Acid.
The Complex Metabolism of Mebeverine Alcohol
The alcohol moiety, mebeverine alcohol, is the precursor to a more diverse array of metabolites, including the major circulating compounds found in plasma. Its metabolism involves oxidation, demethylation, and dealkylation.
4.1. Oxidation Pathways The primary route of metabolism for mebeverine alcohol is oxidation, leading to the formation of two key carboxylic acid metabolites:
-
Mebeverine Acid (MAC): This metabolite is formed through the oxidation of the primary alcohol group of mebeverine alcohol.[10][17]
-
Demethylated Carboxylic Acid (DMAC): This is often the most abundant metabolite found in plasma.[8] Its formation involves both the oxidation of the alcohol group and demethylation of the methoxy group on the aromatic ring. The steady-state elimination half-life of DMAC is approximately 2.45 to 5.77 hours, depending on the formulation.[3][8]
Peak plasma concentrations of mebeverine acid can be over 1000-fold higher than those of mebeverine alcohol, underscoring the efficiency of this oxidation pathway.[10]
4.2. Dealkylation and Other Phase I Reactions In addition to oxidation, mebeverine and its alcohol metabolite can undergo several other Phase I reactions:
-
O-Demethylation: Similar to veratric acid, the methoxy group on the phenyl ring of mebeverine alcohol can be removed.[14][15]
-
Ring Hydroxylation: Hydroxyl groups can be added directly to the aromatic ring.[16]
-
N-Dealkylation: This pathway involves the removal of the ethyl group (N-deethylation) or the entire butanol side chain (N-de(hydroxybutylation)).[14][16] This latter pathway is of significant forensic interest as it can lead to the formation of amphetamine derivatives, such as p-methoxy-amphetamine (PMA).[1][16]
4.3. Phase II Conjugation Metabolites containing newly formed or exposed hydroxyl groups (both alcoholic and phenolic) are substrates for Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating renal excretion.[16][18] Evidence for this is seen in bioanalytical studies where treatment of plasma or urine samples with β-glucuronidase is necessary to cleave these conjugates before analysis.[18]
Caption: Key metabolic pathways for Mebeverine Alcohol.
Pharmacokinetic Summary of Major Metabolites
The clinical pharmacokinetics of mebeverine are defined by its metabolites. After oral administration, the parent drug is not detected, but its metabolites appear rapidly in plasma.
| Metabolite | Tmax (Time to Peak Concentration) | Key Pharmacokinetic Feature |
| Veratric Acid | 40 - 80 minutes[5] | Achieves considerable plasma concentrations rapidly after oral dosing.[5] |
| Mebeverine Acid (MAC) | ~1.25 hours[10] | Peak plasma concentrations can be 1000-fold higher than Mebeverine Alcohol.[10] |
| Demethylated Carboxylic Acid (DMAC) | ~1 hour (tablets)[8] / ~3 hours (modified release)[3] | The main metabolite in plasma with a steady-state elimination half-life of 2.45-5.77h.[3][8] |
The primary route of elimination for all metabolites is renal, with up to 95-98% of the dose being excreted via the urine within 24 hours as various metabolites.[7][19]
Analytical Methodologies for Metabolite Characterization
The study of mebeverine metabolism requires robust and sensitive bioanalytical techniques capable of separating and quantifying multiple structurally related compounds in complex biological matrices.
Standard Experimental Workflow:
-
Sample Collection & Stabilization: Due to the in vitro instability of mebeverine, blood samples should be collected in tubes containing an esterase inhibitor like physostigmine or sodium fluoride and processed immediately at low temperatures.[5][6] Urine samples are generally more stable.[6]
-
Enzymatic Hydrolysis (for total metabolite concentration): To quantify both conjugated and unconjugated metabolites, samples are often pre-treated with β-glucuronidase and/or arylsulfatase to cleave the Phase II conjugates.[16][18]
-
Sample Extraction: Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up the sample and concentrating the analytes of interest from plasma or urine.[18]
-
Chromatographic Separation:
-
Detection and Quantification:
-
Mass Spectrometry (MS and MS/MS): Coupling chromatography with mass spectrometry (LC-MS/MS or GC-MS) provides the high sensitivity and specificity required for metabolite identification and quantification at low concentrations.[16][18]
-
Diode-Array Detection (DAD) or UV Detection: HPLC with UV detection is also used, particularly for quantifying the more abundant metabolites.[6]
-
Caption: Bioanalytical workflow for mebeverine metabolites.
Forensic and Clinical Implications
-
False-Positive Amphetamine Screens: The N-dealkylation pathways can produce metabolites structurally similar to amphetamines, such as p-methoxy-amphetamine (PMA).[1][16] This can lead to false-positive results in urine immunoassay drug screens, necessitating more specific confirmatory analysis by GC-MS or LC-MS/MS.[6][14]
-
Therapeutic Drug Monitoring: Given that the parent drug is absent from circulation, monitoring exposure to mebeverine requires measuring its major metabolites, such as DMAC. The concentration of DMAC serves as a reliable marker of patient adherence and systemic exposure.[8]
Conclusion
The metabolism of mebeverine is a rapid, extensive, and complex process that defines its pharmacokinetic profile. The parent drug acts as a prodrug, undergoing immediate and complete hydrolysis into veratric acid and mebeverine alcohol. These primary metabolites are then subject to a battery of Phase I (oxidation, demethylation, dealkylation) and Phase II (glucuronidation) reactions, resulting in a diverse array of compounds that are ultimately excreted in the urine. The major circulating metabolite in plasma is demethylated carboxylic acid (DMAC). A thorough understanding of these intricate pathways is indispensable for drug development professionals engaged in pharmacokinetic modeling, for scientists investigating its mechanism of action, and for clinicians and toxicologists interpreting analytical results.
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Dickinson, R. G., Baker, P. V., Franklin, M. E., & Hooper, W. D. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 952-957. [Link]
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Tulich, L. J., Randall, J. L., Kelm, G. R., & Wehmeyer, K. R. (1996). Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method. Journal of Chromatography B: Biomedical Applications, 682(2), 273-281. [Link]
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Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., & Appolonova, S. A. (2017). The main metabolic pathway of mebeverine. ResearchGate. [Link]
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- 18. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medsafe.govt.nz [medsafe.govt.nz]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Mebeverine using Mebeverine Alcohol D5 as an Internal Standard
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Mebeverine. To enhance the method's robustness and accuracy, Mebeverine Alcohol D5, a deuterated analog of a primary Mebeverine metabolite, is employed as an internal standard. The developed method is suitable for the routine quality control analysis of Mebeverine in bulk drug substance and pharmaceutical dosage forms, and for its use in stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Mebeverine is a musculotropic antispasmodic drug primarily used to alleviate the symptoms of irritable bowel syndrome (IBS) and related gastrointestinal disorders. It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms.[1] Accurate and reliable analytical methods are crucial for the quality control of Mebeverine in pharmaceutical manufacturing and to ensure its safety and efficacy.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals.[2] The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or under stress conditions.[3][4] Forced degradation studies are therefore a critical component of method development and validation.[5][6]
The use of an internal standard (IS) in chromatographic analysis can significantly improve the precision and accuracy of the method by compensating for variations in sample preparation and injection volume. Mebeverine Alcohol D5 is a deuterated analog of Mebeverine alcohol, a primary metabolite of Mebeverine.[7][8][9] While isotopically labeled internal standards are most commonly used in mass spectrometry-based detection, their use in UV-based HPLC methods can also enhance method performance.
This application note provides a comprehensive guide to a validated RP-HPLC method for the quantification of Mebeverine, utilizing Mebeverine Alcohol D5 as an internal standard.
Physicochemical Properties of Mebeverine and Mebeverine Alcohol D5
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a robust HPLC method.
| Property | Mebeverine | Mebeverine Alcohol D5 |
| Chemical Structure | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate[10] | 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol[11] |
| Molecular Formula | C25H35NO5[10] | C16H22D5NO2 |
| Molecular Weight | 429.5 g/mol [10] | ~270.24 g/mol [11] |
| pKa (Basic) | ~8.09[12] | Not available, expected to be similar to Mebeverine alcohol |
| UV Maximum (λmax) | ~220 nm, ~263 nm | Not available, expected to have similar chromophores to Mebeverine alcohol |
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., Symmetry C18, 4.6 mm x 150 mm, 5 µm) is recommended.[3]
-
Reagents:
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Mebeverine and Mebeverine Alcohol D5.
| Parameter | Condition |
| Mobile Phase | 50 mM KH2PO4 buffer: Acetonitrile (60:40 v/v), pH adjusted to 3.0 with orthophosphoric acid |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 263 nm[3][14] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Rationale for Condition Selection:
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier is ideal for reversed-phase chromatography of moderately polar compounds like Mebeverine. Acetonitrile was chosen for its favorable UV cutoff and elution strength. A phosphate buffer at pH 3.0 ensures the consistent protonation of Mebeverine, leading to sharp, symmetrical peaks.
-
Column: A C18 column provides excellent retention and separation for a wide range of pharmaceutical compounds.
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.
-
Detection Wavelength: Mebeverine exhibits significant absorbance at 263 nm, providing good sensitivity.[3][14]
Protocols
Preparation of Solutions
-
Buffer Preparation (50 mM KH2PO4, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Internal Standard Stock Solution (IS Stock): Accurately weigh about 10 mg of Mebeverine Alcohol D5 and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution: Accurately weigh about 10 mg of Mebeverine Hydrochloride reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3] To each calibration standard, add a fixed amount of the IS Stock solution to obtain a final IS concentration of 10 µg/mL in each standard.
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Mebeverine and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Pipette 1.0 mL of the filtered solution and 1.0 mL of the IS Stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, perform a system suitability test by injecting the mid-point calibration standard five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[2][15][16]
-
Specificity: Specificity was evaluated through forced degradation studies. Mebeverine was subjected to acidic, alkaline, oxidative, and thermal stress conditions.[3][5] The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the degradation products did not interfere with the quantification of Mebeverine or the internal standard.
-
Linearity: The linearity of the method was assessed by analyzing the calibration standards at six different concentrations. A calibration curve was constructed by plotting the ratio of the peak area of Mebeverine to the peak area of the internal standard against the concentration of Mebeverine. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Accuracy was determined by the recovery method. A known amount of Mebeverine was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile, and the column temperature. The system suitability parameters were checked under these varied conditions.
Results and Discussion
The developed HPLC method successfully separated Mebeverine and Mebeverine Alcohol D5 with good resolution and symmetrical peak shapes. A representative chromatogram is shown in Figure 1.
(Note: A representative chromatogram would be included here in a full application note)
The validation results are summarized in the following tables:
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (Mebeverine) | 1.1 | ≤ 2.0 |
| Theoretical Plates (Mebeverine) | 5800 | ≥ 2000 |
| % RSD of Peak Area Ratios | 0.8% | ≤ 2.0% |
| % RSD of Retention Times | 0.3% | ≤ 1.0% |
Table 2: Linearity Data
| Concentration Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.7 |
| 100% | 100.2 ± 0.5 |
| 120% | 101.1 ± 0.9 |
Table 4: Precision Data
| Precision | % RSD |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
The forced degradation studies showed that the degradation products did not interfere with the peaks of Mebeverine and the internal standard, confirming the stability-indicating nature of the method.[3][4]
Workflow Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
A simple, rapid, precise, accurate, and stability-indicating RP-HPLC method has been developed and validated for the quantification of Mebeverine in pharmaceutical formulations. The use of Mebeverine Alcohol D5 as an internal standard enhances the reliability of the method. The method adheres to the ICH guidelines and is suitable for routine quality control and stability analysis of Mebeverine.
References
-
Stress Degradation Studies on Mebeverine Hydrochloride and Development of a Validated Stability Indicating UPLC Method. (2011). R Discovery. [Link]
-
Souri, E., et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199–206. [Link]
-
Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. (2018). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Mebeverine Alcohol-D5. Veeprho. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
Full article: STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). Taylor & Francis. [Link]
-
Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method. PubMed. [Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. (2014). PubMed. [Link]
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. SciSpace. [Link]
-
Mebeverine. PubChem. [Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
-
HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. (2017). PubMed. [Link]
-
Mebeverine hydrochloride Properties. EPA. [Link]
-
Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. (2024). Cognizance Journal of Multidisciplinary Studies. [Link]
-
Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. (2018). IJPPR. [Link]
-
review on the method development of mebeverine hcl by spectroscopy. Jetir.Org. [Link]
-
A Stability-indicating HPLC Method for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide in Commercial Tablets. Bentham Science Publishers. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. [Link]
-
MEBEVERINE. New Drug Approvals. [Link]
-
mebeverine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]
-
Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. (2016). Research Journal of Pharmacy and Technology. [Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. (2002). PubMed. [Link]
-
Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlo. Walsh Medical Media. [Link]
-
An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Pulsus. [Link]
-
Mebeverine Hydrochloride. PubChem. [Link]
-
Mebeverine Alcohol D5. ARTIS STANDARDS. [Link]
Sources
- 1. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. veeprho.com [veeprho.com]
- 8. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mebeverine Alcohol-d5 | TRC-M202527-25MG | LGC Standards [lgcstandards.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. Mebeverine Alcohol D5 [artis-standards.com]
- 14. cognizancejournal.com [cognizancejournal.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantifying Mebeverine Alcohol in Pharmacokinetic Studies Using Stable Isotope-Labeled D5 Internal Standards
Scientific Context: The Necessity of Metabolite-Driven PK
Mebeverine hydrochloride is a widely prescribed musculotropic antispasmodic used predominantly for irritable bowel syndrome (IBS). From a pharmacokinetic (PK) and bioanalytical perspective, Mebeverine presents a classic analytical challenge: it undergoes rapid and complete pre-systemic (first-pass) hydrolysis by esterases in the liver and intestinal wall. Consequently, the intact parent drug is virtually undetectable in systemic circulation.
To conduct accurate bioavailability (BA) and bioequivalence (BE) studies, regulatory consensus dictates the quantification of its primary circulating metabolite: Mebeverine alcohol (MA) [1].
Due to the complex nature of plasma matrices and the inherent variability of electrospray ionization (ESI) in LC-MS/MS, absolute quantification requires a highly robust internal standard. Mebeverine alcohol D5 (MA-d5) serves as the optimal stable isotope-labeled internal standard (SIL-IS). The +5 Da mass shift provided by five deuterium atoms is strategically chosen to ensure that the natural heavy-isotope abundance of the target analyte (M+1, M+2) does not cause isotopic cross-talk, thereby guaranteeing linearity down to the Lower Limit of Quantitation (LLOQ).
The Metabolic Pathway & Internal Standard Logic
Mebeverine metabolism and the integration of MA-D5 as a stable isotope-labeled internal standard.
Experimental Protocol: Bioanalytical Method Development
To establish a highly reproducible, high-throughput bioanalytical method capable of meeting the rigorous standards of the , the following methodology ensures causality is addressed at every step—from quenching residual ex-vivo esterase activity to normalizing ionization suppression.
Sample Preparation: 96-Well Protein Precipitation (PPT)
While Solid-Phase Extraction (SPE) provides cleaner baselines, the use of a true SIL-IS like MA-d5 effectively compensates for matrix-induced ion suppression, allowing us to utilize a faster, high-throughput Protein Precipitation (PPT) workflow without sacrificing quantitative integrity.
Reagents & Materials:
-
Matrix: Human plasma (K2EDTA). Note: While in vivo hydrolysis is complete, adding a mild esterase inhibitor (e.g., sodium fluoride) during blood collection is a self-validating best practice to prevent the degradation of trace unhydrolyzed parent drug.
-
Extraction Solvent: 100% Acetonitrile (LC-MS grade) containing 50 ng/mL Mebeverine alcohol D5.
Step-by-Step Procedure:
-
Aliquotation: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well collection plate.
-
SIL-IS Addition & Precipitation: Add 150 µL of the Extraction Solvent (ACN + MA-d5).
-
Causality Note: Introducing the SIL-IS simultaneously with the precipitant ensures that the D5 standard experiences the exact same protein-binding disruption and recovery mechanics as the endogenous metabolite.
-
-
Agitation: Seal the plate and vortex robustly on a plate shaker for 5 minutes at 1000 RPM.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Dilution (Self-Validating Step): Transfer 50 µL of the supernatant into a clean 96-well plate and dilute with 150 µL of LC-MS Grade Water.
-
Causality Note: Diluting the organic extract prevents "solvent effect" peak broadening when injecting onto a reversed-phase C18 column, preserving sharp chromatography.
-
LC-MS/MS Analytical Method
Separation is achieved using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Specification / Setting | Scientific Rationale |
| Analytical Column | C18, 50 x 2.1 mm, 1.7 µm | Sub-2µm particles provide high theoretical plates for narrow peak widths, maximizing S/N. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH promotes protonation [M+H]+ of the secondary amine in MA. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides optimal elution strength and efficient desolvation in the ESI source. |
| Gradient Profile | 10% B to 90% B over 2.5 mins | Rapid generic gradient flushes highly retained lipophilic phospholipids, preventing late-eluting matrix effects. |
| Flow Rate | 0.45 mL/min | Optimal flow for ESI droplet evaporation kinetics. |
| MRM Transition (MA) | m/z 266.2 → 121.1 | Cleavage of the alkyl chain yields the dominant stable fragment. |
| MRM Transition (D5) | m/z 271.2 → 121.1 | +5 Da mass shift preserves the transition pathway while completely isolating the IS channel. |
Workflow Visualization and System Validation
End-to-end bioanalytical workflow emphasizing the points of SIL-IS integration and signal acquisition.
Method Validation Data & Metrics
When utilizing MA-d5 as the internal standard, the bioanalytical method must demonstrate adherence to FDA [2] and EMA guidelines. The efficacy of the D5 standard is best evaluated by looking at the IS-normalized Matrix Factor (MF).
An IS-normalized MF of 1.0 indicates that the SIL-IS has perfectly corrected for any ionization suppression or enhancement caused by the plasma matrix.
Table 2: Typical Validation Metrics Utilizing MA-D5
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Results with MA-D5 |
| Linearity Range | R² ≥ 0.990 | 1.0 – 500 ng/mL (R² > 0.998) |
| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 6.5% across all QCs |
| Inter-Assay Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -2.1% to +4.3% |
| Absolute Matrix Factor (Analyte) | N/A (Baseline reference) | 0.65 (Significant ion suppression) |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 0.98 – 1.02 (Perfect correction) |
| Extraction Recovery | Consistent and reproducible | 85% (IS tracks recovery perfectly) |
Expert Insight: Why D5 Over D3?
When synthesizing a SIL-IS, placing deuterium atoms on alkyl chains is standard. A D3 label (e.g., on a terminal methyl group) provides a +3 Da shift. However, endogenous halogens or the natural ¹³C abundance of a molecule as large as Mebeverine alcohol (m/z 266.2) results in a natural M+3 isotope peak of approximately 0.5 - 1.0% relative abundance. At the Upper Limit of Quantitation (ULOQ), this natural M+3 signal will bleed into the D3 internal standard channel, artificially depressing the calculated concentration of the unknown. Utilizing D5 (+5 Da shift) completely circumvents this "isotopic cross-talk," ensuring mathematical purity in the Area Ratio calculation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3033, Mebeverine. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). May 2018. Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. EMA / ICH. July 2022. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Shape in Mebeverine HPLC Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Mebeverine. As a Senior Application Scientist, I understand that achieving a symmetrical, sharp, and reproducible peak for basic compounds like Mebeverine can be a significant challenge. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower your troubleshooting and method development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during Mebeverine HPLC analysis.
Q1: Why is my Mebeverine peak tailing?
Peak tailing is the most frequent problem observed for basic compounds like Mebeverine.[1][2] The primary cause is secondary interactions between the positively charged Mebeverine molecule and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[1][3][4] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.[1] Other contributing factors can include column contamination, an inappropriate mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[2][5][6]
Q2: What is the ideal mobile phase pH for Mebeverine analysis?
The optimal mobile phase pH is crucial for controlling the ionization state of both Mebeverine and the stationary phase. Mebeverine hydrochloride is the salt of a tertiary amine and has a pKa of 10.7.[7] To ensure Mebeverine is in a consistent, protonated (positively charged) state and to suppress the ionization of residual silanols on the silica stationary phase, a lower pH is generally recommended.[1][8] Operating at a pH between 2.5 and 4.0 is a common strategy to achieve good peak shape.[9][10] One study found that adjusting the mobile phase pH to 2.9 with phosphoric acid yielded optimal retention times and minimized peak tailing.[10] Another study identified a pH of 3.5 as optimal.[11]
Q3: My Mebeverine peak is broad. What could be the cause?
Peak broadening can stem from several sources, including extra-column effects (e.g., excessive tubing length or dead volume in fittings), a poorly packed or degraded column, or a slow mass transfer of the analyte between the mobile and stationary phases.[12][13] It's also important to ensure your HPLC system is properly maintained and calibrated.[13]
Q4: I'm observing peak fronting. What does this indicate?
Peak fronting, where the peak is skewed forward, is often a sign of column overload or a sample solvent that is stronger than the mobile phase.[2][12] Injecting too much sample can saturate the stationary phase, leading to this distortion.[2][13] If your sample is dissolved in a solvent with a higher elution strength (e.g., a high percentage of organic solvent) than the mobile phase, it can also cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[6][12]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving complex peak shape issues.
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing for Mebeverine is often a multi-faceted issue. This guide provides a logical workflow to diagnose and resolve the root cause.
Caption: Diagnostic workflow for peak fronting and broadening.
1. Addressing Column Overload (Fronting):
-
Rationale: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak fronting. [2][13]* Protocol:
-
Prepare a series of Mebeverine standards at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Inject a constant volume of each standard and observe the peak shape. If the fronting diminishes at lower concentrations, the issue is mass overload.
-
Alternatively, keep the concentration constant and reduce the injection volume (e.g., from 20 µL to 10 µL, then 5 µL).
-
2. Correcting Sample Solvent Mismatch (Fronting/Broadening):
-
Rationale: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column, leading to distortion. [6][12]* Protocol:
-
Ideally, dissolve the Mebeverine standard and samples in the mobile phase itself.
-
If a different solvent must be used for solubility reasons, ensure its composition is as close as possible to the mobile phase.
-
If a strong solvent is unavoidable, reduce the injection volume to minimize its effect.
-
3. Checking for System and Column Issues (Broadening):
-
Rationale: Excessive peak width can be caused by physical problems in the HPLC system or the column itself. Dead volumes in connections or a void at the column inlet can cause the sample band to spread. [12][14]* Protocol:
-
System Check: Ensure all fittings, particularly between the injector, column, and detector, are properly tightened and that the correct ferrules are used. Use tubing with the smallest possible internal diameter and length.
-
Column Health: If the column is old or has been subjected to pressure shocks, a void may have formed at the inlet. [14]This can sometimes be rectified by reversing the column and flushing it with a strong solvent. However, replacement is often the best solution. [13]
-
References
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
- HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- HPLC-MART. Are Silanol Groups Bad or Good for Basic Compounds?.
- Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?. WKB229047.
- Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. IJPPR.
- Syed, A., Rasheed, S. H., Afroz, S., Noor, S. W., Fatima, S. S., & MD, M. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology, 11(5), 3.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Online. (2026, February 26). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC.
- ChromaNik Technologies Inc.
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). A NEW RPHPLC METHOD FOR ANALYSIS OF MEBEVERINE HYDROCHLORIDE IN RAW MATERIALS AND TABLETS.
- PubMed. (n.d.). High-performance liquid chromatographic analysis of basic drugs on silica columns using non-aqueous ionic eluents. I. Factors influencing retention, peak shape and detector response.
- Souri, E., Aghdami, A. N., & Adib, N. (n.d.).
- Cognizance Journal of Multidisciplinary Studies. (2024, December 15). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method.
- SciSpace. (n.d.).
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- TCI EUROPE N.V. Ion-Pair Reagents for HPLC.
- TCI Chemicals. Ion Pair Reagents (for HPLC).
- Carlo Erba Reagents.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Indian Drugs. (2026, February 15).
- ResearchGate. (n.d.).
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets.
- Jetir.Org. (n.d.). review on the method development of mebeverine hcl by spectroscopy.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Moravek. (2024, December 3).
- LinkedIn. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
- ALWSCI. (2025, July 17).
- Geneesmiddeleninformatiebank. (2019, November 14). Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride).
- Al-Mustansiriyah Journal of Science. (2025, January 4).
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- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. youtube.com [youtube.com]
- 14. waters.com [waters.com]
🔬 Technical Support Center: Overcoming Mebeverine Instability in Bioanalytical Assays
Welcome to the Technical Support Center for scientists and drug development professionals dealing with Mebeverine quantification. Analyzing this antispasmodic agent presents severe analytical challenges because its ester-based structure is highly vulnerable to enzymatic degradation in biological matrices.
This guide systematically addresses the root causes of signal loss, provides field-tested troubleshooting strategies, and establishes a self-validating protocol for accurate pharmacokinetics (PK) profiling.
🛠️ Diagnostics & Troubleshooting FAQs
Q1: Why is the Mebeverine parent drug signal completely disappearing in our fresh plasma samples, even when stored immediately on ice? Causality: Mebeverine is a veratric acid ester of a substituted ethylamphetamine derivative. Human blood and plasma are rich in non-specific esterases (such as butyrylcholinesterase) that rapidly catalyze the hydrolysis of the ester bond[1]. This enzymatic cleavage breaks the parent drug down into mebeverine alcohol (MB-OH) and veratric acid[2]. In vitro degradation is so aggressive that simply lowering the temperature (cold-chain transport) is insufficient to arrest the enzymatic cascade without the introduction of a chemical inhibitor[3].
Q2: We use standard Sodium Fluoride (NaF) collection tubes to block glycolysis and esterases. Why is Mebeverine still degrading? Causality: While Sodium Fluoride is a well-known enolase inhibitor used routinely to stabilize glucose and certain other ester-containing drugs (like cocaine), it lacks the necessary affinity to block the specific esterases responsible for mebeverine cleavage. Empirical studies clearly demonstrate that standard NaF additions (>3% w/v) fail to significantly reduce mebeverine breakdown in blood and plasma[1].
Q3: What specific esterase inhibitor should be used to stabilize the parent drug in human plasma ex vivo? Causality: Physostigmine sulfate is the targeted inhibitor of choice. Adding physostigmine sulfate at a concentration of approximately 130 µg/mL has been shown to completely inhibit the ex vivo hydrolysis of mebeverine in human plasma[4]. (Note: If you are conducting preclinical trials in rodents, physostigmine is only partially effective in rat plasma, necessitating an immediate extraction approach[4].)
Q4: If the parent drug is inherently unstable in vivo, what biomarkers should we track for human pharmacokinetic (PK) studies? Causality: Relying solely on the parent compound for PK profiling often leads to false negatives due to rapid first-pass metabolism[3]. State-of-the-art clinical PK assays target its stable downstream metabolites. Mebeverine Acid (MAC) is the primary biomarker for oral exposure[5]. After an oral dose, mebeverine alcohol (MAL) undergoes rapid oxidation to form MAC, yielding plasma concentrations of MAC that can be 1,000-fold higher than those of MAL[5].
📊 Quantitative Reference Data
When interpreting LC-MS/MS chromatograms, expect drastic stoichiometric differences between the parent drug and its metabolites. Below is a comparative profile based on a 405 mg oral dose of mebeverine hydrochloride in humans.
| Analyte | Plasma Stability | Peak Plasma Conc. | Analytical Utility |
| Mebeverine (Parent) | Highly Unstable (< 29 min half-life) | Negligible / Trace[4] | Poor (High risk of false negatives) |
| Veratric Acid | Stable | ~13.5 µg/mL[4] | Moderate (Maps total drug cleavage) |
| Mebeverine Alcohol (MAL) | Intermediate | ~3.0 ng/mL[5] | Low (Rapidly oxidized precursor) |
| Mebeverine Acid (MAC) | Stable | ~3.0 µg/mL[5] | Excellent (Primary PK Marker) |
| Desmethylmebeverine Acid | Stable | Moderate | Secondary PK Marker[6] |
🧪 Validated Experimental Protocol: Plasma Stabilization and LC-MS/MS Extraction
To guarantee accurate quantification, the analytical workflow must account for immediate enzymatic quenching and matrix effect adjustments.
Step 1: Blood Collection & Immediate Inhibition
-
Action: Draw whole blood directly into chilled collection tubes pre-dosed with Physostigmine sulfate (final concentration: 130 µg/mL)[4].
-
Causality: The physostigmine immediately acts as a competitive antagonist against plasma esterases, chemically locking the parent drug from undergoing ex vivo hydrolysis prior to centrifugation.
Step 2: Plasma Separation
-
Action: Centrifuge the blood tubes at 4°C for 10 minutes at 2,000 x g. Transfer the plasma supernatant to pre-chilled cryovials.
Step 3: Protein Precipitation (Extraction)
-
Action: Transfer 100 µL of the stabilized plasma into a clean microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile containing the internal standard, 2H5-desmethylmebeverine acid (2H5-DMAC) [6].
-
Causality: The cold organic solvent permanently denatures all esteratic enzymes, physically halting any remaining activity. Using a deuterated internal standard (2H5-DMAC) allows the mass spectrometer to mathematically correct for matrix ionization suppression and volumetric losses during extraction.
-
Action: Vortex vigorously for 1 minute, centrifuge at 14,000 x g for 10 minutes (4°C), and transfer the supernatant for analysis.
Step 4: LC-MS/MS Quantification
-
Action: Inject the sample into a high-pressure liquid chromatography-tandem mass spectrometry system utilizing an Acquity UPLC BEH C8 column (1.7 μm, 2.1 x 50 mm)[6]. Calibrate the MRM (Multiple Reaction Monitoring) method to simultaneously track MAL, MAC, and DMAC using linear ranges of 0.1–10 ng/mL, 1–100 ng/mL, and 5–1000 ng/mL, respectively[6].
🔐 Self-Validating System Check: To prove your assay is actively preventing ex vivo degradation, run a spiked control check. Split a baseline (drug-free) whole blood sample into an uninhibited tube and a physostigmine-inhibited tube. Spike both with 100 ng/mL of parent Mebeverine and let them sit at room temperature for 15 minutes before extraction. A validated system will show near 100% recovery of the parent drug in the inhibited tube, while the uninhibited tube will demonstrate total parent drug depletion and a stoichiometrically matched spike in Veratric Acid.
🖼️ Workflow & Pathway Visualization
The following diagram maps the biological degradation pathways of mebeverine and highlights the specific intervention point required for sample stabilization.
Figure 1: Mebeverine hydrolysis pathway and stabilization via physostigmine esterase inhibition.
📚 References
-
[1],[3] Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. Oxford Academic. 1
-
[4] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF. ResearchGate. 4
-
[5] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. ResearchGate.5
-
[6],[7] HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. PubMed / NIH. 7
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction recovery of Mebeverine and metabolites
Technical Support Center: Optimizing Mebeverine & Metabolite Extraction Recovery for LC-MS/MS Workflows
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical teams struggling with the extraction and quantification of Mebeverine (MBV) and its metabolites. Mebeverine presents unique bioanalytical challenges—most notably, extreme ex vivo lability and the amphoteric nature of its downstream metabolites.
This guide abandons generic protocols in favor of a structurally validated approach. Below, we break down the root causes of extraction failures, provide a self-validating methodology, and address the most critical troubleshooting queries.
Part 1: Mechanistic Causality of Recovery Failures
Before adjusting extraction parameters, it is critical to understand the behavior of Mebeverine in biological matrices. Mebeverine undergoes rapid enzymatic hydrolysis via plasma esterases[1]. When scientists report "zero recovery" of parent Mebeverine, the issue is rarely the extraction solvent; rather, the drug has completely degraded in the sample tube prior to the first extraction step.
Because unchanged Mebeverine is virtually undetected in in vivo plasma, bioanalytical assays must instead target its stable, highly concentrated downstream metabolites: Mebeverine Acid (MAC) , Desmethylmebeverine Acid (DMAC) , and Mebeverine Alcohol (MAL) [2]. MAC concentrations routinely present at 1000-fold higher levels than MAL[2].
Fig 1. In vivo and ex vivo metabolic degradation pathway of Mebeverine.
Part 2: Self-Validating Extraction Methodology (PPT)
Traditional Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) protocols frequently suffer from poor sensitivity (high LLOQ) and extended processing times that allow target degradation[3]. The amphoteric nature of MAC and DMAC makes pH balancing in SPE highly erratic.
To guarantee high recovery (>85%), a rapid Protein Precipitation (PPT) workflow is the gold standard[3][4]. The following protocol is a self-validating system: by utilizing an isotopically labeled internal standard immediately at the aliquot stage and bracketing the run with Quality Control (QC) standards, every step monitors its own extraction efficiency.
Step-by-Step PPT Protocol:
-
Sample Aliquoting & Normalization: Working strictly on an ice block, aliquot 100 µL of plasma or urine into a cold microcentrifuge tube.
-
Internal Validation Spike: Immediately spike the sample with 10 µL of an isotope-labeled internal standard (e.g., 2H5-DMAC). Causality: Spiking prior to extraction guarantees that any physical losses during centrifugation or matrix suppression in the MS are proportionately mirrored by the IS, intrinsically validating the recovery math.
-
Esterase Quenching & Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) or Methanol containing 0.1% Formic Acid. Causality: The organic shock combined with acidic pH denatures plasma esterases instantly, arresting further degradation of MAL and early-stage metabolites.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Aqueous Dilution (Chromatographic Validation): Transfer 100 µL of the supernatant to an autosampler vial and mix with 100 µL of highly aqueous mobile phase (e.g., 0.1% FA in water). Causality: Injecting high-organic supernatants directly into a reversed-phase LC system causes solvent-effect peak splitting. Pre-dilution validates the peak integrity.
Fig 2. Self-validating protein precipitation workflow for MBV metabolites.
Part 3: Quantitative Extraction Data Summary
When executed correctly, the PPT methodology yields highly consistent recoveries across dynamic ranges. Reference the table below for validated benchmark metrics[3][4].
| Target Analyte | Extraction Method | Spike Level (ng/mL) | Mean Recovery (%) | Inter-run CV (%) |
| Mebeverine Acid (MAC) | PPT (Methanol) | 30.0 (Low QC) | 91.48 | < 15.0 |
| Mebeverine Acid (MAC) | PPT (Methanol) | 1600.0 (High QC) | 88.03 | < 15.0 |
| Desmethyl MAC (DMAC) | PPT (Methanol) | 30.0 (Low QC) | 91.98 | < 15.0 |
| Desmethyl MAC (DMAC) | PPT (Methanol) | 1600.0 (High QC) | 86.76 | < 15.0 |
| Mebeverine Alcohol (MAL) | PPT (Acetonitrile) | 0.1 – 10.0 (Range) | > 85.00 | < 6.5 |
Part 4: Technical Troubleshooting Guide & FAQs
Q: I am trying to quantify the parent drug (Mebeverine) in human plasma, but my peak areas are zero even in freshly spiked samples. What is wrong with my extraction? A: Your extraction is likely fine; the drug is gone. Mebeverine is highly unstable in esterase-containing biological fluids[1]. It degrades into mebeverine-alcohol and veratric acid within minutes. Furthermore, research indicates that standard esterase inhibitors (like Sodium Fluoride) do not prevent mebeverine breakdown effectively[1]. You must process samples on ice immediately upon collection and focus on quantifying MAC and DMAC instead of the parent drug.
Q: I switched from SPE to LLE to improve my recovery of MAC and DMAC, but I am still seeing massive signal loss. Why? A: MAC and DMAC are highly polar, amphoteric acids. In standard LLE using non-polar solvents (like Hexane or MTBE), these acidic metabolites remain ionized in the aqueous plasma phase and do not partition into the organic layer. This is why complex LLE and SPE methods yield poor sensitivity for these analytes[3]. Switch to the single-step Protein Precipitation (PPT) method detailed above, which forces the proteins out of solution while keeping the polar metabolites dissolved in the aqueous-organic supernatant.
Q: During my LC-MS/MS runs, I am observing severe ion suppression for MAC at the lower limit of quantification (LLOQ). How can I fix this? A: Because PPT is a non-selective extraction, a high concentration of endogenous phospholipids remains in your supernatant. If MAC co-elutes with these phospholipids, the electrospray ionization (ESI) source becomes saturated, causing ion suppression. Solution: First, ensure your internal standard is a deuterated analog (e.g., 2H5-DMAC) to computationally self-correct for the suppression[4]. Second, optimize your LC gradient to retain MAC long enough that the bulk plasma void volume and phospholipids elute at the column wash phase.
Q: Does freeze-thawing affect the recovery of the target metabolites? A: No. Once the parent drug has converted to MAL, MAC, and DMAC, the metabolites are remarkably stable. Studies confirm that up to five repeated freeze-thaw cycles of spiked plasma do not compromise the chemical stability of DMAC, MAC, or MAL[4].
Part 5: References
-
HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis / ResearchGate. Available at:[Link]
-
Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology / Oxford University Press. Available at:[Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. Available at:[Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis / ResearchGate. Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide to Linearity and Range in Mebeverine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of analytical methodologies for the determination of Mebeverine, an antispasmodic agent, with a specific focus on the critical validation parameters of linearity and range. By examining the performance of various techniques, this document aims to equip researchers and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs.
The Significance of Linearity and Range in Mebeverine Analysis
Before delving into comparative data, it is crucial to understand the foundational importance of linearity and range in analytical method validation.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is a fundamental parameter that demonstrates the method's ability to provide accurate and reliable quantitative data. A high degree of linearity is typically indicated by a correlation coefficient (R²) close to 1.0.
-
Range refers to the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range is normally derived from linearity studies and depends on the intended application of the method.
An analytical method with a wide linear range is often desirable as it can accurately quantify Mebeverine in a variety of sample concentrations without the need for extensive dilutions, thereby improving efficiency and reducing the potential for error.
Comparative Analysis of Analytical Techniques
Several analytical techniques have been successfully employed for the quantification of Mebeverine in bulk drug substances and pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.
HPLC is a powerful and versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Mebeverine analysis, Reverse-Phase HPLC (RP-HPLC) is the most frequently utilized mode.
A stability-indicating HPLC method demonstrated a wide linear range of 1-100 µg/mL for Mebeverine hydrochloride, with a correlation coefficient (r²) greater than 0.999[1][2]. This indicates excellent linearity over a broad concentration span, making the method suitable for both low and high concentration samples. Another RP-HPLC method showed a linear relationship in the concentration range of 5 µg to 30 µg, with a correlation coefficient of more than 0.998[3][4]. In a study for the simultaneous determination of Mebeverine hydrochloride and Chlordiazepoxide, the linearity was established in the range of 40-130 µg/mL for Mebeverine[5].
The choice of mobile phase and column is critical in achieving optimal separation and linearity. For instance, one method utilized a Symmetry C18 column with a mobile phase composed of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (63:35:2; v/v/v)[1][2]. Another employed a C18 column with a mobile phase of methanol and water (90:10% v/v)[3][4].
UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It relies on the principle that molecules absorb light at specific wavelengths. For Mebeverine, the maximum absorbance is typically observed around 220 nm or 263 nm, depending on the solvent used.
One study reported a linear response for Mebeverine HCl in the range of 5-15 µg/mL in 0.1 N HCl, with a regression coefficient of 1.0. Another UV spectrophotometric method demonstrated linearity in the range of 1-50 µg/mL in three different solvent systems (0.1N HCl, Phosphate buffer pH 6.8, and Phosphate buffer pH 7.4), all with excellent correlation coefficients (R² = 0.9999, 0.9992, and 0.9999, respectively)[6]. A broader linearity range of 12.5-200µg/ml was also reported with a correlation coefficient of 0.998[7].
While UV spectrophotometry offers advantages in terms of simplicity and cost, it is generally less specific than HPLC and may be more susceptible to interference from excipients in formulated products.
Data Summary: Linearity and Range for Mebeverine Analysis
| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| HPLC | 1-100 | >0.999 | [1][2] |
| HPLC | 5-30 | >0.998 | [3][4] |
| HPLC | 40-130 | 0.9987 | [5] |
| UV Spectrophotometry | 5-15 | 1.0 | |
| UV Spectrophotometry | 1-50 | ~0.999 | [6] |
| UV Spectrophotometry | 12.5-200 | 0.998 | [7] |
This table clearly illustrates that HPLC methods generally offer a wide linear range with excellent correlation coefficients. UV spectrophotometric methods, while also demonstrating good linearity, may have a more restricted range in some cases.
Experimental Protocol: A Validated RP-HPLC Method for Mebeverine
The following protocol is a representative example of a validated RP-HPLC method for the determination of Mebeverine, synthesized from established literature.
Objective: To determine the concentration of Mebeverine hydrochloride in a sample with high accuracy and precision.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Mebeverine hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Tetrahydrofuran (THF) (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 50 mM KH2PO4, acetonitrile, and THF in a ratio of 63:35:2 (v/v/v)[1][2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Mebeverine hydrochloride reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to cover the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL) using the mobile phase as the diluent.
5. Sample Preparation:
-
For bulk drug, accurately weigh and dissolve a suitable amount in the mobile phase to obtain a concentration within the linear range.
-
For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Mebeverine hydrochloride, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter to remove any insoluble excipients. Dilute the filtrate with the mobile phase to a concentration within the linear range.
6. Linearity Study:
-
Inject each of the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value > 0.999 is generally considered acceptable.
7. Range Determination:
-
The range of the method is the concentration interval over which linearity, accuracy, and precision have been established. Based on the linearity study, the range can be defined.
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for Mebeverine.
Caption: Workflow for establishing the linearity and range of an analytical method for Mebeverine.
Conclusion
The selection of an appropriate analytical method for Mebeverine determination requires careful consideration of the specific application and desired performance characteristics. HPLC methods generally provide a wider linear range and greater specificity, making them ideal for complex matrices and for stability-indicating assays. UV spectrophotometric methods, on the other hand, offer a simpler and more cost-effective alternative for routine quality control of bulk drug substances and simple formulations, provided that potential interferences are carefully evaluated.
This guide has provided a comparative overview of the linearity and range of common analytical techniques for Mebeverine analysis, supported by experimental data from the scientific literature. By understanding the principles behind these methods and their respective performance capabilities, researchers and drug development professionals can make informed decisions to ensure the quality and reliability of their analytical results.
References
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences. Available at: [Link]
-
Development and validation of simple, precise UV spectrophotometric methods for the quantification of Mebeverine HCl in API and. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Comparative study of the resolution efficiency of HPLC and HPTLC-densitometric methods for the analysis of mebeverine hydrochloride and chlordiazepoxide in their binary mixture. European Journal of Chemistry. Available at: [Link]
-
Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
A Stability-indicating HPLC Method for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide in Commercial Tablets. Bentham Science Publishers. Available at: [Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. PubMed. Available at: [Link]
-
Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR THE QUANTIFICATION OF MEBEVERINE HYDROCHLORIDE IN BULK AND MARKETED TA. Googleapis.com. Available at: [Link]
-
Akbar et al: Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | Request PDF. ResearchGate. Available at: [Link]
-
Method Development of Mebeverine Hydrochloride by Using UV Spectrophotometric Method. Prime Scholars. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. oarjpublication.com [oarjpublication.com]
- 7. primescholars.com [primescholars.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
